molecular formula C7H9N3O B031301 2-Hydrazinylbenzamide CAS No. 1184472-52-3

2-Hydrazinylbenzamide

Cat. No.: B031301
CAS No.: 1184472-52-3
M. Wt: 151.17 g/mol
InChI Key: HXPVKEBYGUEXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinylbenzamide is an organic compound with the molecular formula C7H9N3O It is a derivative of benzamide, where the amide group is substituted with a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydrazinylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:

    Reactants: Benzoyl chloride and hydrazine hydrate.

    Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Procedure: Benzoyl chloride is added dropwise to a solution of hydrazine hydrate in the solvent, with continuous stirring. The mixture is then allowed to react for several hours, followed by filtration and purification to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylbenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Azides or nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzamides or hydrazones.

Scientific Research Applications

2-Hydrazinylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to form stable complexes with metal ions and its potential anticancer properties.

    Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazinylbenzamide involves its ability to interact with various molecular targets. The hydrazine group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, lacking the hydrazine group.

    Hydrazinobenzene: Similar structure but with different functional groups.

    Phenylhydrazine: Another hydrazine derivative with different properties.

Uniqueness

2-Hydrazinylbenzamide is unique due to the presence of both the benzamide and hydrazine functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-hydrazinylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7(11)5-3-1-2-4-6(5)10-9/h1-4,10H,9H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPVKEBYGUEXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.